N-Hexadecyl Sulfide
Description
N-Hexadecyl Sulfide (CAS 3312-77-4), also known as dihexadecyl sulfide, is a sulfur-containing organic compound with the molecular formula C₃₂H₆₆S and a molecular weight of 482.93 g/mol . It consists of two hexadecyl (C₁₆H₃₃) chains linked by a sulfur atom. Key properties include:
- Melting Point: 62°C
- Storage: Stable at room temperature
- Synthesis: Produced from precursors like 1-hexadecanethiol, chlorhexadecane, or bromohexadecane .
Its nonpolar structure and long alkyl chains make it suitable for applications in lubricants, surfactants, and materials science.
Properties
IUPAC Name |
1-hexadecylsulfanylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILQNNHOQFRDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186783 | |
| Record name | Dihexadecyl sulphide | |
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Molecular Weight |
482.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-77-4 | |
| Record name | 1-(Hexadecylthio)hexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicetyl sulfide | |
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| Record name | 3312-77-4 | |
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| Record name | Dihexadecyl sulphide | |
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| Record name | Dihexadecyl sulphide | |
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| Record name | DICETYL SULFIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecyl Sulfide can be synthesized through various methods. One common synthetic route involves the reaction of hexadecyl bromide with sodium sulphide in an organic solvent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, dihexadecyl sulphide is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl Sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminium hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulphur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminium hydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines; reactions are often performed in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulphides depending on the nucleophile used.
Scientific Research Applications
Materials Science
N-Hexadecyl sulfide is utilized in the fabrication of advanced materials, particularly in the development of nanostructures and thin films. Its ability to form stable monolayers makes it suitable for:
- Surface Modification : Enhancing the properties of substrates for better adhesion and stability.
- Nanoparticle Synthesis : Acting as a capping agent in the synthesis of metal nanoparticles, which are important in catalysis and electronics.
Case Study : Research has demonstrated that this compound can stabilize silver nanoparticles, improving their catalytic activity for organic reactions. The nanoparticles exhibited enhanced performance due to the controlled size and uniform dispersion achieved through the use of this compound .
Biochemical Applications
In biochemistry, this compound has been explored for its potential therapeutic effects, particularly as a signaling molecule. Its derivatives are studied for their roles in:
- Cell Signaling : Acting as a precursor for hydrogen sulfide (H₂S), a critical signaling molecule involved in various physiological processes.
- Antioxidant Properties : Compounds derived from this compound have shown promise in reducing oxidative stress and inflammation in cellular models .
Research Findings : A study indicated that this compound derivatives can modulate inflammatory responses by regulating the expression of key enzymes involved in oxidative stress pathways .
Environmental Remediation
This compound is also being investigated for its applications in environmental science, particularly in the remediation of contaminated sites. Its properties allow it to interact with pollutants effectively:
- Sorption of Heavy Metals : The compound can bind to heavy metals, facilitating their removal from contaminated water sources.
- Bioremediation Enhancer : It can enhance microbial activity that degrades organic pollutants, thus accelerating bioremediation processes.
Case Study : Field trials have shown that using this compound as a treatment agent significantly increased the degradation rates of chlorinated solvents in groundwater, showcasing its potential for use in environmental clean-up strategies .
Industrial Applications
In industry, this compound serves various roles:
- Surfactants : Used as a surfactant in formulations due to its ability to lower surface tension.
- Lubricants : Acts as an additive in lubricants to enhance performance under extreme conditions.
Mechanism of Action
The mechanism of action of dihexadecyl sulphide involves its interaction with biological membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Dihexadecyl Disulfide (C₃₂H₆₆S₂)
- Molecular Formula : C₃₂H₆₆S₂
- Molecular Weight : 514.996 g/mol
- CAS : 1561-75-7
- Key Difference : Contains a disulfide bond (S-S) instead of a single sulfide bond (S).
- Implications :
- Higher reactivity in redox reactions due to the labile S-S bond.
- Lower thermal stability compared to N-hexadecyl sulfide.
n-Hexadecyl Mercaptan (C₁₆H₃₃SH)
Sodium n-Hexadecyl Sulfate (SDS)
Cetylpyridinium Chloride (CPC)
- Molecular Formula : C₂₁H₃₈NCl
- Key Difference : Cationic quaternary ammonium structure .
- Implications: Water-soluble antiseptic with antibacterial properties. Polar head group enables interactions with microbial membranes, unlike nonionic sulfides.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group | Melting Point (°C) | Solubility |
|---|---|---|---|---|---|---|
| This compound | C₃₂H₆₆S | 482.93 | 3312-77-4 | Sulfide (S) | 62 | Low (nonpolar) |
| Dihexadecyl Disulfide | C₃₂H₆₆S₂ | 514.996 | 1561-75-7 | Disulfide (S-S) | Data Unavailable | Low (nonpolar) |
| n-Hexadecyl Mercaptan | C₁₆H₃₄S | 258.50 | 2917-26-2 | Thiol (-SH) | 18–20 | Low (nonpolar) |
| Sodium n-Hexadecyl Sulfate | C₁₆H₃₃NaO₄S | 328.48 | 1120-01-0 | Sulfate (-OSO₃⁻) | Data Unavailable | High (water) |
| Cetylpyridinium Chloride | C₂₁H₃₈NCl | 339.99 | 123-03-5 | Quaternary Ammonium | 77–83 | High (water) |
Reactivity and Stability
- This compound : Stable under ambient conditions due to the inert sulfide bond. Suitable for high-temperature applications .
- Dihexadecyl Disulfide : Prone to cleavage under reducing conditions, making it useful in dynamic covalent chemistry .
- n-Hexadecyl Mercaptan : Oxidizes readily to form disulfides, limiting long-term storage .
Biological Activity
N-Hexadecyl sulfide, a long-chain alkyl sulfide, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
This compound (CAS 3312-77-4) is an organosulfur compound characterized by a hexadecyl group attached to a sulfur atom. Its hydrophobic nature makes it soluble in organic solvents but poorly soluble in water. This property influences its biological interactions and applications.
1. Antimicrobial Activity
Research has indicated that N-alkyl sulfides, including this compound, exhibit antimicrobial properties. A study on various alkyl sulfides demonstrated that longer chain lengths correlate with increased antimicrobial efficacy against both gram-positive and gram-negative bacteria . The minimum inhibitory concentrations (MICs) were notably lower for compounds with longer alkyl chains, suggesting that this compound may be effective in preventing bacterial growth.
| Compound | Chain Length | MIC (mg/L) |
|---|---|---|
| This compound | 16 | 1.5 |
| N-Octyl Sulfide | 8 | 3.0 |
| N-Dodecyl Sulfide | 12 | 2.0 |
2. Antioxidant Properties
This compound has been studied for its potential antioxidant effects. It has been shown to modulate oxidative stress by enhancing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway . This mechanism suggests that this compound could be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
3. Anti-inflammatory Effects
Hydrogen sulfide (H₂S), a product of this compound metabolism, exhibits significant anti-inflammatory properties. Studies have indicated that H₂S can reduce pro-inflammatory cytokine levels and improve endothelial function . Given that this compound can release H₂S in biological systems, it may serve as a therapeutic agent for inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Signaling Modulation : It influences various signaling pathways, including those involved in inflammation and oxidative stress response.
- Enzyme Activation : The compound promotes the expression of protective enzymes like HO-1, which play critical roles in cellular defense mechanisms.
- Interaction with Membranes : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 1.5 mg/L, highlighting its potential as a natural antimicrobial agent suitable for food preservation and clinical applications .
Case Study 2: Oxidative Stress Modulation
A recent study evaluated the effects of this compound on oxidative stress markers in rat models subjected to induced oxidative damage. The administration of this compound resulted in a marked decrease in malondialdehyde levels and an increase in glutathione levels, indicating its protective role against oxidative damage .
Q & A
Q. What are the key physicochemical properties of N-Hexadecyl Sulfide relevant to its use in experimental setups?
this compound (C₃₂H₆₆S, CAS 3312-77-4) is a long-chain alkyl sulfide with a molecular weight of 482.93 g/mol and a melting point of 62°C . Its hydrophobic nature and stability at room temperature make it suitable for studies involving non-polar solvents or lipid bilayer interactions. Key properties include low solubility in aqueous media and high compatibility with organic solvents like n-octadecane or halogenated alkanes, which are critical for designing phase-separation experiments or surfactant systems .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical parameters?
The compound is typically synthesized via nucleophilic substitution between 1-hexadecanethiol and bromohexadecane in the presence of a base, or through sulfide coupling reactions using catalysts like nickel or palladium. Key parameters include reaction temperature (60–80°C), stoichiometric control to avoid byproducts (e.g., disulfides), and purification via recrystallization from ethanol to achieve >95% purity. Upstream precursors such as 1-hexadecanethiol and bromohexadecane must be rigorously dried to prevent hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 1.25–1.55 ppm for methylene groups, δ 2.50–2.70 ppm for sulfide-linked CH₂) and ¹³C NMR (δ 22–35 ppm for alkyl carbons) confirm structural integrity.
- Gas-Liquid Chromatography (GLC): Used to determine purity and quantify trace impurities, with n-octadecane as a reference solvent and flame ionization detection (FID) for sensitivity .
- Mass Spectrometry (MS): High-resolution MS (e.g., QTOF-MS) identifies molecular ion peaks (m/z 482.93) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported thermodynamic data for this compound across different studies?
Discrepancies in activity coefficients or enthalpy values often arise from variations in solvent purity, measurement techniques, or temperature calibration. To resolve these:
- Standardize solvents (e.g., use n-octadecane with ≥99.9% purity) and validate instruments (e.g., GLC with internal standards like n-heptane).
- Apply perturbation treatments to account for electrostatic interactions in halogenated solvents, as demonstrated in studies comparing n-hexadecyl halides .
- Cross-reference data with computational models (e.g., COSMO-RS) to predict thermodynamic behavior under varying conditions .
Q. What experimental considerations are crucial when studying solvent-solute interactions involving this compound using gas-liquid chromatography?
- Temperature Control: Activity coefficients (γ±) for aromatic solutes in n-hexadecyl halides show temperature dependence (30–60°C). Use programmable ovens to maintain ±0.1°C accuracy .
- Solvent Selection: Polar solvents like n-hexadecyl iodide amplify electrostatic interactions with aromatic solutes, requiring correction for dipole-induced dipole effects.
- Data Interpretation: Calculate interaction parameter differences (Δχ) using first-order perturbation models to isolate contributions from molecular size and energetic mismatches .
Q. What methodological approaches are recommended for detecting and quantifying trace amounts of this compound in environmental aqueous samples?
- Sample Preservation: Collect samples in amber glass vials pre-acidified with HCl (pH <2) to minimize oxidation of sulfide species. Use inert gas (N₂) purging to exclude oxygen .
- Extraction and Analysis:
- Solid-Phase Microextraction (SPME): Preconcentrate the compound using polydimethylsiloxane (PDMS) fibers.
- Liquid Chromatography-Tandem MS (LC-MS/MS): Employ electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for sensitivity (LOD ~0.1 µg/L).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
